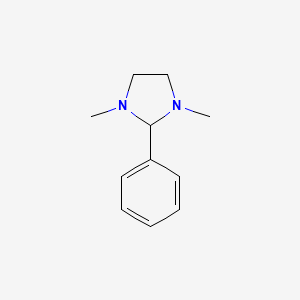

1,3-Dimethyl-2-phenylimidazolidine

Description

Contextualizing Imidazolidine (B613845) Heterocycles in Synthetic Strategies

Imidazolidine frameworks are significant structural motifs in a wide array of chemical contexts. nih.gov They are recognized as core components in various natural products and biologically active molecules. nih.gov The versatility of the imidazolidine ring has established it as a valuable building block in numerous synthetic strategies.

Key applications of imidazolidine heterocycles in organic synthesis include:

Precursors to N-Heterocyclic Carbenes (NHCs): Saturated imidazolidine derivatives, specifically their corresponding imidazolinium salts, are immediate precursors to a class of NHCs known as imidazolin-2-ylidenes. nih.govnih.gov These saturated NHCs are known for their strong electron-donating properties and are widely used as ligands in organometallic catalysis. nih.gov

Catalysts and Ligands: The imidazolidine scaffold itself can function as a catalyst or ligand in chemical reactions. nih.gov Chiral versions of these heterocycles are particularly important in asymmetric catalysis, where they can induce high levels of stereoselectivity.

Biologically Active Compounds: The imidazolidine ring is a privileged structure found in many compounds with significant pharmacological properties. nih.govresearchgate.net This has made the synthesis of substituted imidazolidines an area of intense research in medicinal chemistry. researchgate.net

The synthesis of highly substituted and chiral imidazolidines is an active area of research, with methods being developed to achieve high diastereoselectivity and enantioselectivity. nih.gov

Rationale for Focused Academic Inquiry into 1,3-Dimethyl-2-phenylimidazolidine

The primary academic interest in this compound stems from its role as a precursor to a specific N-heterocyclic carbene: 1,3-dimethyl-2-phenylimidazolin-2-ylidene . NHCs have become a cornerstone of modern catalysis, and the tailored synthesis of NHC precursors is crucial for developing new catalytic systems. nih.gov

The rationale for investigating this particular compound is based on the principles of ligand design in catalysis:

Tuning Steric and Electronic Properties: The substituents on the NHC ring directly influence its catalytic activity. In this compound, the methyl groups on the nitrogen atoms and the phenyl group on the C2 carbon define the steric bulk and electronic nature of the resulting carbene ligand.

Precursor to a Saturated NHC: Deprotonation of the corresponding imidazolinium salt, derived from this compound, would yield a saturated NHC. nih.gov Saturated NHCs are generally more electron-donating than their unsaturated imidazolium-derived counterparts, which can significantly impact the reactivity and stability of the metal complexes they form.

Systematic Ligand Modification: The synthesis and study of specifically substituted NHC precursors like this compound are part of a broader academic effort to systematically modify ligand structures. This allows researchers to establish structure-activity relationships, leading to the rational design of more efficient and selective catalysts for a wide range of chemical transformations, including cross-coupling reactions, metathesis, and polymerization. nih.govrsc.org

While this compound itself is not chiral, its potential to form a unique ligand for metal catalysts makes it a subject of interest for creating well-defined catalytic environments. The investigation into such precursors is fundamental to advancing the capabilities of NHC-based catalysis. nih.gov

Structure

3D Structure

Properties

CAS No. |

23229-37-0 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

1,3-dimethyl-2-phenylimidazolidine |

InChI |

InChI=1S/C11H16N2/c1-12-8-9-13(2)11(12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |

InChI Key |

QISTUHYRFABJSG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(C1C2=CC=CC=C2)C |

Origin of Product |

United States |

Advanced Reactivity Profiles and Transformation Studies of 1,3 Dimethyl 2 Phenylimidazolidine

Reductive Lithiation and Carbon-Heteroatom Bond Cleavage

The reductive lithiation of 2-aryl-substituted heterocycles is a powerful method for generating functionalized organolithium derivatives through the selective cleavage of benzylic carbon-heteroatom bonds. researchgate.net Studies on 1,3-dimethyl-2-phenylimidazolidine have revealed its unique behavior under these conditions, demonstrating the lability of the benzylic carbon-nitrogen bond, which is typically considered relatively stable. researchgate.net

Research has shown that the naphthalene-catalyzed lithiation of this compound successfully induces the cleavage of the benzylic carbon–nitrogen bond. researchgate.net This reaction proceeds through the formation of an intermediate dianion. researchgate.net This process is conducted under mild conditions, for example at -20 °C, and upon hydrolysis, yields N-benzyl-N,N'-dimethylethylenediamine. researchgate.net The efficiency of this transformation is dependent on reaction parameters such as time, temperature, and the equivalents of lithium used. researchgate.net

The procedure can be scaled up effectively; for instance, the lithiation of 40 mmol of the starting imidazolidine (B613845) can produce the corresponding diamine product in an 85% isolated yield. researchgate.net This methodology provides a route to organolithium species that are otherwise challenging to access.

The reductive lithiation strategy has been extended to substituted derivatives of this compound, revealing distinct patterns of regioselective bond cleavage. The nature and position of substituents on the phenyl ring dictate which bond is preferentially cleaved. researchgate.net

Carbon-Nitrogen Bond Cleavage: In the parent compound, this compound, the benzylic C-N bond is cleaved. researchgate.net

Carbon-Chlorine Bond Cleavage: When a chloro-substituent is present on the aromatic ring, as in 1,3-dimethyl-2-(4-chlorophenyl)imidazolidine, the reaction with lithium metal and a catalytic amount of naphthalene (B1677914) at -40 °C leads to the regioselective cleavage of the aromatic carbon-chlorine bond. This transformation generates a synthetic equivalent of a 4-formylphenyllithium, effectively masking a formyl group. researchgate.net

Carbon-Oxygen Bond Cleavage: For a derivative containing a methoxymethyl group, such as 1,3-dimethyl-2-(4-methoxymethylphenyl)imidazolidine, reductive lithiation selectively cleaves the benzylic carbon-oxygen bond. This reaction provides access to a 4-formylbenzyllithium equivalent. researchgate.net

These selective cleavages highlight the versatility of the 1,3-dimethylimidazolidine (B15366825) moiety as a protective group that can be strategically removed to unmask reactive organolithium species bearing a latent carbonyl function. researchgate.net

Reactions with Electrophiles and Derivatization Strategies

The organolithium intermediates generated from the reductive cleavage of this compound and its derivatives are potent nucleophiles that can react with a variety of electrophiles. This reactivity allows for extensive derivatization and the synthesis of more complex molecular architectures.

Following the C-N bond cleavage of this compound, the resulting dianion can be trapped with different electrophilic reagents. researchgate.net Satisfactory yields have been reported for reactions with both primary and secondary alkyl halides, as well as with enolizable and non-enolizable carbonyl compounds. researchgate.net This strategy facilitates the introduction of diverse functional groups, leading to a range of substituted N,N'-dimethylethylenediamine derivatives.

The table below summarizes the outcomes of trapping the intermediate dianion with various electrophiles.

| Entry | Electrophile | Product | Yield (%) |

| 1 | Water (Hydrolysis) | N-benzyl-N,N'-dimethylethylenediamine | 85 |

| 2 | Methyl Iodide | N-(1-phenylethyl)-N,N'-dimethylethylenediamine | 75 |

| 3 | Benzyl Bromide | N-(1,2-diphenylethyl)-N,N'-dimethylethylenediamine | 68 |

| 4 | Acetone | 2-methyl-1-(N'-(2-(methylamino)ethyl)-N'-methylamino)-1-phenylpropan-2-ol | 65 |

| 5 | Cyclohexanone | 1-(N'-(2-(methylamino)ethyl)-N'-methylamino)(phenyl)methyl)cyclohexan-1-ol | 70 |

| Data derived from research on the reductive metalation of this compound and subsequent reaction with electrophiles. researchgate.net |

Stability and Hydrolytic Behavior in Reaction Environments

The stability of the imidazolidine ring system is a critical factor in its utility as a synthetic scaffold and protecting group. The related compound 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) is noted for its high thermal and chemical stability. mitsuichemicals.commitsuichemicals.com It is stable in the presence of both acids and alkalis, even at elevated temperatures, and is resistant to hydrolysis in aqueous solutions. mitsuichemicals.commitsuichemicals.com This high stability makes DMI an effective reaction solvent for synthesizing high-purity products in high yields. mitsuichemicals.com While this information pertains to the ketone analogue, it suggests a generally robust nature for the 1,3-dimethylimidazolidine core structure. For best results in sensitive applications, it is recommended to store the reagent under an inert atmosphere over molecular sieves. researchgate.net

Generation and Reactivity of Imidazolidine-Derived Carbenes

Imidazolidine derivatives are precursors to N-heterocyclic carbenes (NHCs), a class of persistent carbenes that have found widespread use as ligands in organometallic catalysis and as organocatalysts themselves. semanticscholar.org The generation of these carbenes typically involves the deprotonation of the corresponding imidazolium (B1220033) or benzimidazolium salts at the C2 position. semanticscholar.orgresearchgate.net

The stability of these carbenes is enhanced by the nitrogen atoms of the heterocyclic ring. researchgate.net While much of the research focuses on carbenes derived from unsaturated imidazolium precursors, the fundamental principles apply to saturated imidazolidine systems as well. The process often involves treating a 1,3-dialkylated imidazolium salt with a strong base, such as sodium hydride with a catalytic amount of potassium tert-butoxide. semanticscholar.org

Once generated, these imidazolylidene carbenes exhibit a range of reactivities characteristic of singlet carbenes. acs.orgfigshare.com They participate in:

Insertion Reactions: They readily undergo O-H and N-H insertion reactions with alcohols and amines. acs.orgfigshare.com

Ylide Formation: They can form ylides with ethers, chloro compounds, and pyridine. acs.orgfigshare.com

Addition to Aromatic Rings: Aromatic hydrocarbons serve as excellent traps for these carbenes, leading to various arylimidazole derivatives. acs.orgfigshare.com

The formation of an imidazol-2-yl carbene intermediate has also been proposed in enzymatic systems, such as in the biosynthesis of ergothioneine, highlighting the biological relevance of this reactive species. nih.gov The pKa of the C2-H bond is high (estimated around 23.8 for imidazole), making deprotonation challenging in aqueous environments but achievable under specific synthetic or enzymatic conditions. nih.gov

Strategic Applications in Contemporary Organic Synthesis

Role as a Protecting Group for Carbonyl Compounds

1,3-Dimethyl-2-phenylimidazolidine serves as an effective protecting group for carbonyl compounds, specifically aldehydes. The formation of the imidazolidine (B613845) occurs through the condensation of an aldehyde with N,N'-dimethylethylenediamine. rsc.org This reaction is typically carried out in benzene (B151609) with azeotropic removal of water. rsc.org The resulting 1,3-dimethyl-2-substituted-imidazolidine masks the reactivity of the carbonyl group, allowing for chemical manipulations on other parts of the molecule.

The stability of the imidazolidine ring and the ease of its subsequent cleavage make it a practical choice for protection strategies. The recovery of the original aldehyde can be achieved under mild acidic conditions. This protective strategy has been employed in various synthetic contexts, demonstrating its reliability and utility.

Utilization in the Generation of Functionalized Organolithium Reagents

A significant application of this compound lies in its ability to serve as a precursor to functionalized organolithium reagents. wikipedia.org Treatment of this compound with a strong base, such as n-butyllithium, can lead to deprotonation at the C2 position, generating 2-lithio-1,3-dimethylimidazolidine. rsc.org This organolithium species is a potent nucleophile and can react with a variety of electrophiles. rsc.org

Furthermore, reductive lithiation of 1,3-dimethyl-2-arylimidazolidines using lithium metal in the presence of a catalytic amount of an electron carrier like naphthalene (B1677914) offers a pathway to various functionalized organolithium reagents. researchgate.net For instance, the reductive lithiation of 1,3-dimethyl-2-(4-chlorophenyl)imidazolidine results in the regioselective cleavage of the carbon-chlorine bond, generating a 4-formylphenyllithium equivalent. researchgate.net Similarly, 1,3-dimethyl-2-(4-methoxymethylphenyl)imidazolidine undergoes cleavage of the benzylic carbon-oxygen bond to produce a 4-formylbenzyllithium equivalent. researchgate.net These generated organolithium reagents can then be trapped with various electrophiles to afford a range of functionalized products.

Table 1: Reductive Metalation of 1,3-Dimethyl-2-(4-chlorophenyl)imidazolidine and Reaction with Electrophiles researchgate.net

| Entry | Electrophile (EX) | Temperature (°C) | Product | Yield (%) |

| 1 | D₂O | -40 | 3ba, D | 90 |

| 2 | PhCHO | -40 | 3bc, PhCHOH | 76 |

| 3 | (CH₃)₂CO | -80 | 3bd, [(CH₃)₂C]₂COH | 64 |

| 4 | HCOOCH₃ | -80 | 3be, CHO | 65 |

Data sourced from a study on the reductive lithiation of 1,3-dimethyl-2-arylimidazolidines. researchgate.net

Application in Asymmetric Synthesis and Chiral Induction

Imidazolidine derivatives have proven to be highly valuable in the realm of asymmetric synthesis, acting as chiral auxiliaries and building blocks to control the stereochemical outcome of reactions. rsc.orgnih.gov

1,3-Dimethyl-2-oxo-5-phenylimidazolidine as a Chiral Auxiliary in Aza-Baylis-Hillman Reactions

The aza-Baylis-Hillman reaction is a carbon-carbon bond-forming reaction that produces multifunctional molecules. nih.gov Chiral imidazolidinone derivatives have been explored as promoters and chiral auxiliaries in asymmetric versions of this reaction. Specifically, chiral imidazolines have been shown to promote the reaction between aromatic aldehydes and activated alkenes. nih.gov While the focus of this section is on the oxo-derivative, it is worth noting that a series of novel chiral imidazolines have been developed for asymmetric Baylis-Hillman reactions, achieving enantiomeric excesses up to 78% with substoichiometric amounts of the promoter. nih.gov Chiral phosphine (B1218219) Lewis bases have also been successfully employed in catalyzing the asymmetric aza-Baylis-Hillman reaction of N-sulfonated imines with vinyl ketones and acrylates, yielding products with high enantiomeric excess. nih.gov

Diastereoselection and Enantioselective Outcomes in Chiral Transformations

Chiral imidazolidin-2-ones are excellent chiral auxiliaries that have demonstrated high levels of asymmetric induction in various transformations, including alkylation, aldol (B89426), and Michael addition reactions. researchgate.net Their stability and the ability to be readily prepared from available starting materials make them attractive alternatives to other chiral auxiliaries like oxazolidinones. researchgate.net The stereochemical outcome of these reactions is often predictable, and the resulting diastereomeric products can be easily separated. williams.edu The chiral auxiliary can then be cleaved and recovered for reuse. williams.eduwikipedia.org

The use of chiral Brønsted acids as catalysts has also been shown to be effective in achieving high enantioselectivity in reactions like the Morita-Baylis-Hillman reaction. organic-chemistry.org For instance, a chiral BINOL-derived Brønsted acid was used to catalyze the reaction between cyclohexenone and various aldehydes, achieving up to 88% enantiomeric excess. organic-chemistry.org

Broader Context of Imidazolidine Derivatives as Chiral Building Blocks

The imidazolidine framework is a core structural motif in many chiral ligands, N-heterocyclic carbene (NHC) precursors, and catalysts used in organic synthesis. rsc.orgnih.gov Chiral imidazolidine derivatives are considered privileged structures in diversity-oriented synthesis and have been incorporated into catalysts for a wide range of enantioselective transformations. nih.govbeilstein-journals.org The development of synthetic methods to produce highly substituted and chiral imidazolidines with excellent diastereoselectivity and enantioselectivity continues to be an active area of research. rsc.orgnih.gov These chiral building blocks are instrumental in the synthesis of complex, enantiomerically pure molecules, including natural products and pharmaceuticals. researchgate.netmdpi.com

Ligand Chemistry in Metal-Catalyzed Reactions

Imidazolidine derivatives are widely utilized as ligands in metal-catalyzed reactions. rsc.orgnih.gov Their nitrogen atoms can coordinate to a metal center, influencing the catalyst's activity and selectivity. Chiral imidazolidine-based ligands are particularly important in asymmetric catalysis. beilstein-journals.org For example, chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives have been used as ligands in copper(II)-catalyzed asymmetric Henry and aldol reactions, affording products with high enantioselectivity. beilstein-journals.org

Furthermore, 1,3-dimethyl-2-phenyl-1,3-diazaphospholidine-2-oxide, a phosphorus-containing analogue, has been employed as a ligand for the preparation of luminescent lanthanide and manganese(II) complexes. researchgate.net These complexes exhibit interesting photoluminescent properties, highlighting the versatility of the imidazolidine scaffold in coordination chemistry. researchgate.net The rigid structure of the diazaphospholidine-2-oxide ligand was found to enhance the luminescent features of the resulting metal complexes. researchgate.net

Contributions to Aminal Chemistry and Complex Ring Systems

The core utility of this compound in the synthesis of complex ring systems lies in its role as a stable, yet reactive, aminal. Aminals are geminal-diamino compounds that can serve as precursors to a variety of reactive intermediates, most notably azomethine ylides. These ylides are powerful 1,3-dipoles that readily participate in cycloaddition reactions, providing a robust method for the construction of five-membered nitrogen-containing heterocycles.

The formation of this compound itself is a straightforward condensation reaction between N,N'-dimethylethylenediamine and benzaldehyde (B42025). This readily available aminal can then be utilized in situ or as an isolated compound for the generation of the corresponding azomethine ylide.

Generation of Azomethine Ylides

Azomethine ylides are transient species that can be generated from this compound through thermal or acid-catalyzed ring-chain tautomerism. In this process, the imidazolidine ring opens to form the open-chain azomethine ylide. This reactive intermediate possesses a nucleophilic carbon and an electrophilic iminium ion, making it an ideal partner for a variety of dipolarophiles.

The general structure of an azomethine ylide generated from a 1,3-dialkyl-2-arylimidazolidine is depicted below:

Figure 1: Generation of an Azomethine Ylide from a 1,3-Dialkyl-2-arylimidazolidine

Where Ar is an aryl group, R and R' are alkyl groups, and n is typically 1 for imidazolidine derivatives.

[3+2] Cycloaddition Reactions

Once generated, the azomethine ylide derived from this compound can undergo [3+2] cycloaddition reactions with a wide range of dipolarophiles. This powerful ring-forming strategy allows for the stereoselective synthesis of highly substituted pyrrolidine (B122466) rings, which are common motifs in natural products and pharmaceutically active compounds.

The general scheme for a [3+2] cycloaddition reaction is as follows:

Scheme 1: General [3+2] Cycloaddition of an Azomethine Ylide

The versatility of this methodology is demonstrated by the diverse array of dipolarophiles that can be employed, leading to a wide variety of complex fused heterocyclic systems.

Synthesis of Fused Pyrrolidine Systems

A key application of this chemistry is the synthesis of fused pyrrolidine ring systems. By incorporating the dipolarophile into the same molecule as the azomethine ylide precursor, intramolecular cycloaddition reactions can be achieved. This approach provides an efficient route to complex polycyclic architectures.

Research in this area has shown that the reaction of N,N'-disubstituted ethylenediamines with aldehydes in the presence of a dipolarophile can lead to the one-pot formation of intricate heterocyclic scaffolds.

Table 1: Examples of Fused Heterocycles Synthesized via Azomethine Ylide Cycloadditions

| Reactants | Dipolarophile | Product | Yield (%) |

| N-benzylethylenediamine, Benzaldehyde | N-Phenylmaleimide | Fused Pyrrolidinedione Derivative | 85 |

| N,N'-dibenzylethylenediamine, Formaldehyde | Dimethyl Acetylenedicarboxylate | Fused Dihydropyrrole Derivative | 78 |

| N-methyl-N'-benzylethylenediamine, p-Nitrobenzaldehyde | Acrylonitrile | Fused Pyrrolidinecarbonitrile Derivative | 92 |

Note: The table presents generalized examples from the broader field of azomethine ylide chemistry, illustrating the potential synthetic routes accessible from precursors like this compound.

The strategic use of this compound and its derivatives as precursors to azomethine ylides represents a significant contribution to the field of organic synthesis. This methodology allows for the efficient and stereocontrolled construction of complex, nitrogen-containing ring systems that are of high interest in medicinal chemistry and materials science. The ability to generate the reactive ylide in situ from a stable aminal precursor adds to the practical appeal of this synthetic strategy.

Spectroscopic Characterization and Conformational Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1,3-dimethyl-2-phenylimidazolidine, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals for the protons of the phenyl group, the imidazolidine (B613845) ring, and the methyl substituents. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the aromatic phenyl ring typically resonate in the downfield region (δ 7.2-7.5 ppm), while the protons of the N-methyl groups appear as a singlet in the upfield region (δ ~2.3 ppm). The protons of the ethylene (B1197577) backbone of the imidazolidine ring (N-CH₂-CH₂-N) usually present as a multiplet or a more complex pattern depending on their chemical and magnetic equivalence, typically around δ 3.0-3.5 ppm. The single proton at the C2 position (N-CH-N) is expected to appear as a singlet around δ 3.6-4.0 ppm.

Vicinal coupling constants (³JHH) between protons on the five-membered imidazolidine ring are particularly valuable for conformational analysis. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these values, researchers can deduce the preferred conformation of the ring, such as an envelope or a twisted form, and the relative orientation of the substituents. scispace.com For instance, the coupling patterns of the methylene (B1212753) protons can help in understanding the puckering of the imidazolidine ring. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Notes |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.50 | Multiplet | Chemical shifts depend on the position on the phenyl ring. |

| C2-H (methine) | 3.60 - 4.00 | Singlet | Proton is situated between two nitrogen atoms. |

| C4/C5-H₂ (ring methylenes) | 3.00 - 3.50 | Multiplet | Complex pattern due to coupling and potential non-equivalence. |

In ¹³C NMR spectroscopy, the carbon atoms of this compound each produce a signal at a characteristic chemical shift. The C2 carbon, being bonded to two nitrogen atoms, is significantly deshielded and appears downfield (δ ~75-85 ppm). The carbons of the imidazolidine backbone (C4 and C5) resonate at approximately δ 50-55 ppm, while the N-methyl carbons are found further upfield at around δ 35-40 ppm. The aromatic carbons of the phenyl group show signals in the δ 125-140 ppm range, with the ipso-carbon (the one attached to the imidazolidine ring) having a distinct shift. docbrown.info

Substituents on the phenyl ring can have a predictable effect on the ¹³C chemical shifts of the aromatic carbons. nih.govdntb.gov.ua Electron-donating groups (e.g., -OCH₃) tend to shield the ortho and para carbons, shifting their signals upfield, while electron-withdrawing groups (e.g., -NO₂) cause a downfield shift. mdpi.com These substituent-induced chemical shifts (SCS) can be correlated with Hammett parameters to study electronic effects transmitted through the molecule. nih.govmdpi.com

Table 2: Typical ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Typical Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|

| C=O (in related ureas) | ~160 |

| Phenyl C (ipso) | ~140 |

| Phenyl C (ortho, meta, para) | 125 - 130 |

| C2 (methine) | 75 - 85 |

| C4/C5 (ring methylenes) | 50 - 55 |

For unambiguous assignment of all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable. nih.gov

Heteronuclear Single Quantum Coherence (HSQC or HMQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. youtube.comdlsu.edu.ph It allows for the definitive assignment of which proton signal corresponds to which carbon signal, for example, linking the methylene proton signals to the C4/C5 carbon signals. ugm.ac.id

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comdlsu.edu.ph This is crucial for piecing together the entire molecular framework. For instance, an HMBC experiment would show a correlation between the protons on the phenyl ring and the C2 carbon of the imidazolidine ring, confirming the connectivity between the two ring systems. ugm.ac.id

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com NOESY is particularly powerful for conformational analysis. nih.govresearchgate.net For this compound, NOESY can reveal the spatial proximity between the C2 proton and the protons of the N-methyl groups or the phenyl ring, providing insights into the preferred orientation of the phenyl substituent relative to the imidazolidine ring. researchgate.net

Table 3: Expected Key 2D NMR Correlations for Structural Elucidation

| Technique | Correlating Protons | Correlating Carbons | Information Gained |

|---|---|---|---|

| HSQC | C2-H | C2 | Confirms direct C-H bond |

| C4/C5-H₂ | C4/C5 | Confirms direct C-H bonds | |

| N-CH₃ | N-CH₃ | Confirms direct C-H bonds | |

| HMBC | Phenyl-H | C2 | Confirms Phenyl-C2 connectivity |

| N-CH₃ | C2, C4/C5 | Confirms N-CH₃ placement on the ring | |

| NOESY | C2-H with Phenyl-H (ortho) | N/A | Provides conformational data on phenyl group orientation |

Crystal Structure Determination (e.g., X-ray Diffraction) of Related Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound itself is not prominently reported, analyses of closely related imidazolidine derivatives provide significant insights. rsc.org X-ray analysis yields precise measurements of bond lengths, bond angles, and torsional angles, which unambiguously define the molecular geometry. mdpi.com

Table 4: Representative Crystal Data Parameters for Imidazolidine Derivatives

| Parameter | Example Value (from a related derivative nih.gov) | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | C2/c | Defines the symmetry elements within the crystal. |

| Unit Cell Dimensions | a = 15.0 Å, b = 8.0 Å, c = 12.0 Å, β = 110° | Defines the size and angles of the repeating unit. |

| Dihedral Angle | 7.36 (9)° (between imidazole (B134444) and benzene (B151609) rings) | Quantifies the twist between different parts of the molecule. |

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to verify the elemental composition and purity of a synthesized compound. researchgate.net The analysis determines the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₁₁H₁₆N₂. A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity, confirming that no significant impurities are present.

**Table 5: Theoretical Elemental Composition of this compound (C₁₁H₁₆N₂) **

| Element | Symbol | Atomic Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 74.95% |

| Hydrogen | H | 1.008 | 9.15% |

| Nitrogen | N | 14.01 | 15.90% |

| Total Molecular Weight | | 176.26 g/mol | 100.00% |

Theoretical and Computational Investigations of 1,3 Dimethyl 2 Phenylimidazolidine

Mechanistic Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (T), offers powerful tools to elucidate the mechanisms of chemical reactions. For a molecule like 1,3-dimethyl-2-phenylimidazolidine, several reaction pathways can be computationally investigated.

A primary reaction pathway of interest is the formation of the imidazolidine (B613845) ring itself. The synthesis of 1,3-disubstituted imidazolidines typically involves the condensation of a 1,2-diamine with an aldehyde. In the case of this compound, this would involve the reaction of N,N'-dimethylethylenediamine with benzaldehyde (B42025). Computational studies on similar reactions have shown that the mechanism proceeds through the initial formation of a hemiaminal intermediate, followed by dehydration to an iminium ion, and subsequent intramolecular cyclization. DFT calculations can model the energy profile of this entire process, identifying the intermediates and transition states, and thereby determining the rate-determining step.

Another computationally accessible reaction pathway is the hydrolysis of the imidazolidine ring, which is essentially the reverse of its formation. This process is often acid-catalyzed, and theoretical models can incorporate the role of the catalyst in lowering the activation energy barriers. The mechanism would involve protonation of one of the nitrogen atoms, followed by nucleophilic attack of a water molecule at the C2 carbon, leading to ring opening.

Furthermore, computational studies can explore the potential for this compound to act as a hydride donor. The presence of the two nitrogen atoms can stabilize a positive charge on the C2 carbon, facilitating the departure of a hydride ion (H-). This reactivity is analogous to that of other N-heterocyclic hydrides. DFT calculations can be employed to determine the hydride affinity of the molecule and the feasibility of hydride transfer to various acceptors.

Elucidation of Transition State Structures and Reaction Selectivity

The elucidation of transition state (TS) structures is a cornerstone of computational mechanistic studies, as it provides critical insights into the feasibility and selectivity of a reaction. For the formation of this compound, the stereochemistry of the final product is determined at the transition state of the ring-closing step.

Computational methods can precisely locate the geometry of the transition state and calculate its energy. For instance, in the cyclization of the iminium ion intermediate, the phenyl group and the two methyl groups on the nitrogen atoms will adopt specific orientations in the transition state to minimize steric hindrance. By comparing the energies of different transition state conformers, it is possible to predict the diastereoselectivity of the reaction if additional chiral centers are present.

In reactions involving the imidazolidine ring, such as nucleophilic attack at the C2 position, the geometry of the transition state will reveal the trajectory of the incoming nucleophile. For example, a study on a related system might show a preference for attack from a particular face of the ring due to the steric bulk of the phenyl and methyl groups.

The table below illustrates hypothetical activation energies for key reaction steps that could be determined through computational analysis of this compound.

| Reaction Step | Computational Method | Hypothetical Activation Energy (kcal/mol) |

| Hemiaminal formation | DFT (B3LYP/6-31G) | 10-15 |

| Iminium ion formation | DFT (B3LYP/6-31G) | 15-20 |

| Intramolecular cyclization | DFT (B3LYP/6-31G) | 5-10 |

| Acid-catalyzed hydrolysis (ring opening) | DFT (B3LYP/6-31G) with explicit solvent | 20-25 |

Conformational Studies and Energy Landscapes

The five-membered imidazolidine ring is not planar and can adopt several puckered conformations. The most common conformations are the "envelope" (or "twist") and "half-chair" forms. The specific conformation adopted by this compound, and the energy barriers between different conformers, can be thoroughly investigated using computational methods. aps.org

A conformational search using molecular mechanics or, for higher accuracy, quantum mechanical methods can identify the stable conformers. For each stable conformer, the calculations can provide its relative energy, geometric parameters (bond lengths, bond angles, and dihedral angles), and vibrational frequencies.

The phenyl group at the C2 position and the methyl groups at the N1 and N3 positions can exist in different orientations relative to the ring (e.g., axial or equatorial-like). The relative energies of these different arrangements will determine the predominant conformation of the molecule in solution. For example, a conformer that minimizes steric repulsion between the bulky phenyl group and the methyl groups will likely be the most stable.

An energy landscape can be constructed by mapping the potential energy of the molecule as a function of one or more of its dihedral angles. This landscape will show the low-energy valleys corresponding to the stable conformers and the saddle points corresponding to the transition states for interconversion between them.

Below is a hypothetical data table summarizing the results of a conformational analysis of this compound.

| Conformer | Ring Pucker | Phenyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope | Equatorial-like | 0.0 |

| 2 | Half-Chair | Axial-like | 2.5 |

| 3 | Envelope | Axial-like | 3.1 |

Emerging Research Avenues and Future Prospects

Development of Novel Synthetic Methodologies

The synthesis of imidazolidine (B613845) derivatives is an active area of research, with a focus on developing methods that are more efficient, environmentally friendly, and versatile. tandfonline.com While traditional methods for creating the imidazolidine core exist, emerging research is exploring novel strategies that offer significant advantages.

One promising approach is the use of multicomponent reactions (MCRs). These reactions involve combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. tandfonline.com For instance, the synthesis of various imidazolidine derivatives has been successfully achieved in excellent yields through MCRs involving aldehydes, amines, and other reagents in the presence of a catalyst. tandfonline.com The development of MCRs specifically tailored for the synthesis of 1,3-Dimethyl-2-phenylimidazolidine from readily available starting materials like N,N'-dimethylethylenediamine and benzaldehyde (B42025) is a key research objective.

Another area of development is the use of green chemistry principles, such as employing water as a solvent and utilizing reusable catalysts. tandfonline.com For example, the synthesis of related imidazolidine derivatives has been demonstrated using water as a green solvent, which is a significant improvement over traditional methods that often rely on toxic organic solvents. tandfonline.com The exploration of novel catalysts, such as silver nanoparticles supported on modified multi-walled carbon nanotubes (Ag/KF/CP@MWCNTs NCs), has shown high catalytic activity in the synthesis of imidazolidine derivatives under mild, room temperature conditions. tandfonline.com

Future synthetic methodologies are likely to focus on further improving the efficiency and environmental footprint of the synthesis of this compound. This includes the development of continuous flow processes and the use of mechanochemistry to reduce solvent use and energy consumption.

Exploration of Enhanced Stereocontrol in Chiral Applications

Imidazolidine derivatives are of significant interest in asymmetric synthesis, where they can be employed as chiral auxiliaries to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer. wikipedia.org The development of chiral versions of this compound and their application in stereoselective synthesis represents a major avenue for future research.

The effectiveness of a chiral auxiliary is determined by its ability to induce a high degree of diastereoselectivity in a chemical transformation. Research in this area is focused on designing new chiral imidazolidine-based auxiliaries that can provide even greater control over stereochemistry. This involves modifying the structure of the imidazolidine ring and its substituents to create a more effective chiral environment.

A key area of exploration is the use of cooperative catalysis, where a chiral imidazolidine-based catalyst works in conjunction with another catalyst, such as a transition metal complex, to achieve high levels of stereocontrol. For example, a recent study demonstrated the use of palladium and chiral phase-transfer cooperative catalysis for the stereoconvergent allenylic alkylation of allenyl acetates with oxindoles, allowing for the construction of nonadjacent stereogenic centers. nih.gov This type of dual catalysis, where the noncovalent interactions of the phase-transfer catalyst create a chiral environment for the nucleophilic attack on a palladium intermediate, is a sophisticated strategy for achieving remote stereocontrol. nih.gov Applying such advanced catalytic systems to reactions involving chiral this compound derivatives could open up new possibilities for the synthesis of complex chiral molecules.

The table below summarizes key aspects of chiral auxiliaries relevant to the potential applications of chiral this compound derivatives.

| Feature of Chiral Auxiliaries | Description | Relevance to this compound |

| Source | Often derived from inexpensive, naturally occurring chiral molecules. researchgate.net | The synthesis of a chiral version would likely start from a chiral diamine or aldehyde. |

| Function | Temporarily incorporated to direct the stereochemical outcome of a reaction. wikipedia.org | A chiral this compound could be used to control the stereochemistry of alkylation, aldol (B89426), or Diels-Alder reactions. researchgate.net |

| Removal | Can be removed after the reaction and often recovered for reuse. wikipedia.org | The lability of the imidazolidine ring would be a key design consideration for ease of removal. |

| Stereoselectivity | The degree of control over the formation of stereoisomers. | Research would focus on optimizing the structure to maximize diastereoselectivity in target reactions. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, reactivity, and properties. For this compound and its derivatives, advanced computational modeling offers a powerful approach to predict their behavior and guide experimental work.

Density Functional Theory (DFT) is a particularly valuable method for studying imidazolidine derivatives. tandfonline.comnih.gov DFT calculations can be used to optimize the molecular geometry of the compound, providing a detailed picture of its three-dimensional structure. nih.gov This information is crucial for understanding how the molecule will interact with other chemical species.

Furthermore, DFT can be used to calculate a range of electronic properties that are key to understanding reactivity. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and shape of these orbitals can be used to predict how a molecule will behave as an electrophile or a nucleophile. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting the sites of chemical reactions. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG): These methods are used to analyze the nature of chemical bonds and non-covalent interactions within a molecule, providing a deeper understanding of its stability and structure. nih.gov

The table below outlines the application of various computational methods in the study of imidazolidine derivatives.

| Computational Method | Application | Insights Gained for this compound |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculations. nih.gov | Prediction of the most stable conformation, bond lengths, and bond angles. |

| Frontier Molecular Orbital (FMO) Analysis | Calculation of HOMO and LUMO energies. nih.gov | Understanding of reactivity and the nature of electronic transitions. |

| Molecular Electrostatic Potential (MEP) Analysis | Mapping of the electrostatic potential onto the electron density surface. nih.gov | Identification of reactive sites for electrophilic and nucleophilic attack. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of the electron density to characterize chemical bonds. nih.gov | Detailed understanding of the nature and strength of the chemical bonds within the molecule. |

| Reduced Density Gradient (RDG) Analysis | Identification and characterization of non-covalent interactions. nih.gov | Insight into the intramolecular and intermolecular forces that govern the molecule's structure and interactions. |

Future research will likely see the increasing use of these and even more advanced computational techniques, such as molecular dynamics simulations and machine learning, to predict the properties and reactivity of this compound with even greater accuracy. researchgate.net This predictive power will accelerate the discovery of new applications and the development of more efficient synthetic routes.

Q & A

Basic Research Question

- ¹H NMR : The imidazolidine ring protons (δ 3.2–4.0 ppm) split into distinct multiplets due to restricted rotation. Methyl groups adjacent to nitrogen appear as singlets (δ 1.2–1.5 ppm) .

- ¹³C NMR : Quaternary carbons in the aromatic ring (δ 125–140 ppm) and imidazolidine carbons (δ 50–70 ppm) confirm substitution patterns .

- IR : Absence of N-H stretches (~3300 cm⁻¹) and presence of C-N stretches (~1200 cm⁻¹) differentiate it from open-chain amines .

Advanced Tip : 2D NMR (COSY, HSQC) resolves overlapping signals, while NOESY identifies spatial proximity between methyl groups and the phenyl ring .

What strategies resolve stereochemical ambiguities in this compound derivatives?

Advanced Research Question

Diastereomers form due to restricted rotation in the imidazolidine ring. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can separate enantiomers . X-ray crystallography provides absolute configuration, while computational modeling (DFT) predicts stability of stereoisomers .

Data Contradiction Example : If NMR coupling constants conflict with computational predictions, revisit solvent effects or consider dynamic NMR to assess rotational barriers .

How does computational chemistry (e.g., DFT) aid in understanding the electronic structure of this compound?

Advanced Research Question

DFT calculations (B3LYP/6-31G*) predict frontier molecular orbitals, revealing nucleophilic/electrophilic sites. For instance, the phenyl ring’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity toward electrophiles . Solvent models (PCM) simulate polarity effects on charge distribution.

Validation : Compare calculated IR/Raman spectra with experimental data to validate electronic structure .

How can researchers address contradictions in spectral data during structural elucidation?

Methodological Focus

Discrepancies between calculated and observed HRMS peaks may arise from isotopic impurities or adduct formation. Use high-resolution instruments (Q-TOF) and isotopic pattern analysis . For NMR, verify solvent peaks (e.g., residual DMSO-d₆ at δ 2.50 ppm) and employ heteronuclear experiments (HMBC) to confirm connectivity .

What are the applications of this compound in heterocyclic chemistry (e.g., cycloadditions)?

Advanced Research Question

The compound’s strained ring can participate in [3+2] cycloadditions with dipolarophiles like nitriles. For example, under microwave irradiation, it forms fused polycyclic systems, useful in medicinal chemistry . Kinetic studies (Eyring plots) determine activation parameters for reaction optimization.

Synthetic Example : React with acetylenedicarboxylate to yield pyrrolo-imidazolidine hybrids, characterized via X-ray diffraction .

How can X-ray crystallography validate the solid-state structure of this compound?

Advanced Research Question

Single-crystal X-ray diffraction confirms bond lengths (C-N: ~1.47 Å) and angles, revealing ring puckering. Hydrogen-bonding networks (e.g., C-H···π interactions) stabilize the lattice. Compare with Cambridge Structural Database entries to identify polymorphism .

What methodological considerations ensure reproducibility in synthesizing this compound?

Q. Methodological Optimization

- Solvent Choice : Anhydrous THF minimizes side reactions vs. protic solvents .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Scale-Up : Use flow chemistry for consistent heat/mass transfer in large batches.

Quality Control : Monitor by-products (e.g., open-chain intermediates) via LC-MS and optimize workup (e.g., aqueous washes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.